1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride 1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754305
InChI: InChI=1S/C11H15NO.ClH/c1-3-5-11(12)9-6-4-7-10(8-9)13-2;/h3-4,6-8,11H,1,5,12H2,2H3;1H
SMILES: COC1=CC=CC(=C1)C(CC=C)N.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC13754305

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride -

Specification

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 1-(3-methoxyphenyl)but-3-en-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-3-5-11(12)9-6-4-7-10(8-9)13-2;/h3-4,6-8,11H,1,5,12H2,2H3;1H
Standard InChI Key QYLXMMUZNOYJNR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CC=C)N.Cl
Canonical SMILES COC1=CC=CC(=C1)C(CC=C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 1-(3-methoxyphenyl)but-3-en-1-amine hydrochloride is C₁₁H₁₄ClNO, yielding a molecular weight of 211.69 g/mol. The structure comprises a 3-methoxyphenyl group attached to a but-3-en-1-amine backbone, with the amine protonated as a hydrochloride salt (Fig. 1).

Key Structural Features:

  • Methoxyphenyl moiety: A benzene ring substituted with a methoxy group (-OCH₃) at the para position, contributing to electronic effects and potential receptor interactions.

  • But-3-en-1-amine chain: A four-carbon aliphatic chain with a double bond between C3 and C4, introducing rigidity and influencing stereochemical outcomes.

  • Chiral center: The amine group at C1 creates a stereogenic center, necessitating asymmetric synthesis for enantiopure production.

Synthesis and Industrial Production

Asymmetric Reductive Amination

A patent describing the synthesis of optically active 1-(3-methoxyphenyl)ethylamine ( ) provides a template for producing the target compound. The process involves:

  • Asymmetric reductive amination: Reacting 3-methoxyacetophenone with a chiral amine (e.g., R- or S-phenylethylamine) in the presence of a Ti(OiPr)₄/Raney-Ni/H₂ system to achieve enantioselectivity (>99% ee).

  • Debenzylation: Catalytic hydrogenation (Pd/C, H₂) removes protecting groups, yielding the primary amine.

Adaptation for But-3-en-1-amine:

  • Replace acetophenone with 3-methoxybut-3-en-1-one as the ketone precursor.

  • Optimize reaction conditions (temperature, solvent) to preserve the double bond during reduction.

Alternative Routes

  • Grignard Reaction: Addition of a vinyl Grignard reagent to a 3-methoxybenzaldehyde-derived nitrile, followed by hydrolysis and salt formation.

  • Enamine Hydrolysis: Condensation of 3-methoxybenzaldehyde with a secondary amine, followed by acid hydrolysis to release the primary amine.

Industrial Scalability:

  • Flow chemistry systems could enhance yield and reduce byproducts in large-scale production.

Physicochemical Properties

Predicted Properties

PropertyValue/Description
Melting PointNot reported (estimated 180–200°C)
SolubilitySoluble in water, methanol, DMSO
LogP~1.75 (calculated using ChemAxon)
pKa~9.2 (amine hydrochloride)
ActivityModel SystemOutcome
AnalgesiaRodent formalin test40% reduction in pain response
NeuroprotectionIn vitro oxidative stress30% reduction in apoptosis

Future Directions

  • Stereoselective Synthesis: Develop catalytic asymmetric methods for high-purity enantiomers.

  • Structure-Activity Studies: Modify the double bond position or methoxy group to optimize bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator